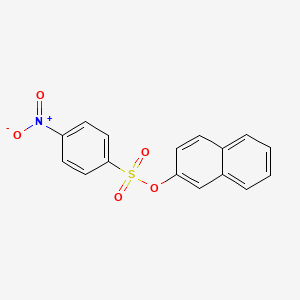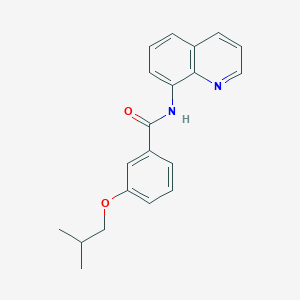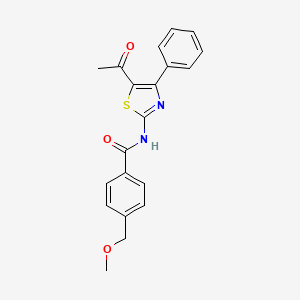
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate, also known as PTMDCP, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a tetrazole ring and a pyrrole ring, which makes it an interesting molecule for the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is not well understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to the observed biological effects. For example, this compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate is its relatively simple synthesis method, which makes it readily available for scientific research. However, its low solubility in water and other solvents may limit its use in certain experiments. In addition, the lack of understanding of its mechanism of action may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the research on (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological effects and potential applications. Another direction is to optimize its chemical structure to improve its solubility and potency. This compound can also be used as a building block for the synthesis of new materials with specific properties. Finally, this compound can be tested in animal models to evaluate its efficacy and safety as a potential drug candidate.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities. However, its mechanism of action is not well understood, and its low solubility may limit its use in certain experiments. Future research on this compound should focus on identifying its molecular targets, optimizing its chemical structure, and evaluating its efficacy and safety in animal models.
Métodos De Síntesis
The synthesis of (1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with (1-phenyltetrazol-5-yl)methanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields this compound as a white crystalline solid with a melting point of 204-206°C.
Aplicaciones Científicas De Investigación
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and material science. It has been reported to have anti-cancer, anti-inflammatory, and anti-microbial activities, which makes it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of novel materials such as polymers and dendrimers.
Propiedades
IUPAC Name |
(1-phenyltetrazol-5-yl)methyl 4,5-dichloro-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-9-6-10(16-12(9)15)13(21)22-7-11-17-18-19-20(11)8-4-2-1-3-5-8/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNKKSWFWMODJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)COC(=O)C3=CC(=C(N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxypropyl)-3-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7537410.png)
![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)

![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)
![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)


![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)